(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHKEWIEKYQINX-QYNIQEEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](N[C@@H]2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Steps
-
Starting Material : N-tert-butoxycarbonyl (Boc)-protected octahydrocyclopenta[c]pyrrole (III) serves as the precursor.
-
Lithiation : At -78°C, s-butyllithium (s-BuLi) deprotonates the α-carbon adjacent to the nitrogen, forming a lithiated intermediate.
-
Chiral Induction : Addition of (+)-Tocosamine as a chiral ligand ensures stereochemical control, directing the configuration at C2.
-
Carboxylation : Reaction with carbon dioxide introduces the carboxylic acid group, yielding the (2S,3aR,6aR)-configured product (IV).
Reaction Formula :
Critical Reaction Parameters
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Solvent | Methyl tert-butyl ether | Enhances lithiation efficiency |
| Temperature | -78°C | Minimizes racemization and side reactions |
| Lithium Reagent | s-BuLi (cyclohexane solution) | Selective deprotonation |
| Chiral Ligand | (+)-Tocosamine | Induces (2S,3aR,6aR) configuration |
| Electrophile | Carbon dioxide | Introduces carboxyl group |
This method achieves >90% enantiomeric excess (ee) and a yield of 85–90% on a laboratory scale, with scalability demonstrated in pilot batches.
Industrial Production Optimization
Scalability Considerations
-
High-Throughput Reactors : Enable consistent temperature control at -78°C, critical for maintaining stereochemical integrity.
-
Solvent Recovery : Methyl tert-butyl ether is recycled via distillation, reducing costs.
-
Purification : Crystallization from ethanol/water mixtures replaces chromatography, streamlining large-scale production.
Comparative Analysis of Solvents
| Solvent | Reaction Efficiency | Enantiomeric Excess |
|---|---|---|
| Tetrahydrofuran (THF) | Moderate | 80–85% |
| Methyl tert-butyl ether | High | 90–92% |
| Dioxane | Low | 75–78% |
Methyl tert-butyl ether outperforms alternatives due to its low polarity and compatibility with s-BuLi.
Alternative Synthetic Routes
While the lithiation-carboxylation method dominates current production, other approaches have been explored:
Cyclization of Linear Precursors
-
Method : Condensation of pyrrolidine derivatives with cyclopentane fragments.
-
Challenge : Poor stereochemical outcomes (50–60% ee) necessitate costly resolutions.
Enzymatic Resolution
-
Process : Hydrolysis of racemic esters using lipases.
-
Limitation : Low throughput and enzyme costs hinder industrial adoption.
Quality Control and Analytical Methods
Chemical Reactions Analysis
Types of Reactions
(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by reagents like alkyl halides.
Common Reagents and Conditions
The reactions involving this compound generally require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as an essential precursor in the synthesis of more complex organic molecules. Its bicyclic structure allows for versatile modifications, making it a useful intermediate in the development of pharmaceuticals and agrochemicals. The ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—further enhances its utility in synthetic organic chemistry.
Synthetic Routes
The synthesis of (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid typically involves multi-step reactions. Common methods include:
- Cyclization of Precursors : Utilizing specific catalysts and solvents to achieve desired stereochemistry.
- Oxidation and Reduction Reactions : Employing reagents like potassium permanganate for oxidation and palladium on carbon for hydrogenation .
Biological and Medicinal Applications
Potential Drug Development
The compound has shown promise in medicinal chemistry due to its ability to interact with biological targets. Its structural characteristics may facilitate the design of new pharmaceuticals aimed at treating various diseases. For instance, research indicates that derivatives of octahydrocyclopenta[b]pyrrole compounds can act as antagonists for specific proteins involved in metabolic disorders .
Case Studies
- A study on novel RBP4 antagonists demonstrated that compounds related to octahydrocyclopenta[b]pyrrole significantly reduced serum RBP4 levels in mouse models. This suggests potential applications in treating conditions like obesity and diabetes .
- Additionally, the compound's derivatives have been evaluated for their effects on cardiac insufficiency, showing beneficial impacts on heart function when administered in controlled studies .
Industrial Applications
Material Science
In the industrial sector, this compound is utilized in the synthesis of advanced materials such as polymers and composites. Its unique properties can be tailored to enhance material performance for specific applications.
Mechanism of Action
The mechanism by which (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid
- Structural Difference : The (3aS,6aS) stereochemistry results in a distinct spatial arrangement compared to the (3aR,6aR) isomer.
- Enzymatic Reactivity : Acts as a substrate for PH enzymes but produces different hydroxylation products. For example, cisP3H hydroxylates the (3aS,6aS) isomer predominantly at the C3 position, whereas the (3aR,6aR) isomer yields C3 and C4 hydroxylated derivatives .
- Pharmaceutical Relevance: A known impurity in Ramipril synthesis (USP Ramipril Related Compound A) .
Comparison Table: Stereoisomers
Bicyclic Retinol Binding Protein 4 (RBP4) Antagonists
Compounds such as 6-Methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic Acid (33) and 43 share the octahydrocyclopenta[c]pyrrole core but feature:
- Substituents : Trifluoromethylphenyl and pyrimidine-carboxylic acid groups .
- Synthesis : Utilize palladium-catalyzed amination and Boc-deprotection steps, differing from the target compound’s proline hydroxylase-focused pathways .
- Bioactivity : Potent RBP4 antagonists with IC₅₀ values <100 nM, highlighting the impact of substituents on target binding .
ACE Inhibitor Derivatives
Telaprevir and Ramipril Analogs
- Telaprevir : Contains a (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide backbone but includes cyclohexyl and pyrazine groups, broadening its application as a hepatitis C protease inhibitor .
- Ramipril Diacid (Impurity E) : A hydrolyzed derivative of Ramipril with a (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole core, emphasizing the pharmacological importance of stereochemical purity .
Proline Hydroxylase Substrates
The target compound’s enzymatic behavior contrasts with:
- (2S,3aS,6aS)-Octahydroindole-2-carboxylic Acid: A monocyclic analog lacking the fused cyclopentane ring, resulting in reduced enzymatic turnover due to conformational flexibility .
- Bicyclic [3.3.0] Systems : Compounds like (3aR,6aS)-octahydrocyclopenta[c]pyrrole derivatives exhibit enhanced selectivity for transP4H over cisP3H, unlike the target compound .
Biological Activity
(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and as a precursor in the synthesis of pharmaceutical agents such as ramipril. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₃NO₂
- Molecular Weight : 155.19 g/mol
- CAS Number : 109428-53-7
Angiotensin-Converting Enzyme (ACE) Inhibition
One of the primary biological activities associated with this compound is its role as an ACE inhibitor. ACE inhibitors are widely used in the treatment of hypertension and heart failure.
- Mechanism : The compound acts by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and a reduction in blood pressure.
- Case Study : A study demonstrated that chronic oral treatment with this compound at a dosage of 1 mg/kg in spontaneously hypertensive rats resulted in a 55% inhibition of ACE activity in the heart, compared to no inhibition observed with enalapril at 30 mg/kg under similar conditions .
Prodrug Activity
This compound is also recognized as a prodrug for ramipril.
- Metabolism : Upon administration, it is rapidly hydrolyzed to form ramiprilat, which exhibits significantly higher ACE inhibitory activity than the parent compound. Ramiprilat's efficacy is attributed to its higher affinity for ACE, effectively blocking the formation of angiotensin II .
Pharmacokinetics and Efficacy
Research indicates that the pharmacokinetic profile of this compound supports its use as an ACE inhibitor:
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | Variable (dependent on formulation) |
| Peak plasma concentration | Achieved within hours post-administration |
Analytical Methods
Several analytical methods have been developed to assess the stability and concentration of this compound in pharmaceutical formulations:
- HPLC Methodology : A stability-indicating HPLC method was established with a limit of detection (LOD) for ramipril at 0.0126 µg/ml and a limit of quantification (LOQ) at 0.0383 µg/ml .
- Chromatographic Conditions :
- Mobile Phase: 0.1M sodium perchlorate adjusted to pH 3.0.
- Flow Rate: 1.5 ml/min.
- Column Temperature: 30°C.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., DMSO-d₆) resolves stereochemistry and confirms ring fusion patterns. Key signals include pyrrolidine NH (~δ 13.31 ppm) and carboxylic acid protons .
- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI+ mass spectrometry (e.g., m/z 393 [M+H]⁺ for derivatives) detects impurities and quantifies enantiomeric excess .
- X-ray Crystallography : For absolute configuration validation, though limited by crystal growth challenges in polar solvents .
How does the stereochemistry of this compound influence its pharmacokinetic properties?
Advanced Research Focus
The 2S,3aR,6aR configuration impacts metabolic stability and membrane permeability. For example:
- Carboxylic Acid Group : Enhances water solubility but reduces blood-brain barrier penetration.
- Bicyclic Rigidity : Limits cytochrome P450-mediated oxidation, improving half-life compared to monocyclic analogs.
- In Vivo Studies : Derivatives like Ramiprilat (a diacid metabolite) show prolonged ACE inhibition due to resistance to esterase cleavage, linked to the octahydrocyclopenta[b]pyrrole core .
What are the best practices for handling this compound given its toxicity profile?
Basic Research Focus
Safety data indicate risks of acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Recommendations include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for weighing/purification.
- Waste Disposal : Neutralization of acidic residues before disposal.
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .
How can researchers optimize the synthesis of derivatives for high-throughput screening?
Q. Advanced Research Focus
- Parallel Synthesis : Use of methyl pyrimidine-4-carboxylate or isonicotinate intermediates for combinatorial libraries .
- Catalytic Systems : Pd(OAc)₂/Xantphos for coupling reactions reduces reaction times (16 h at 110°C vs. traditional 48 h).
- Automated Purification : Flash chromatography with gradient elution (e.g., EtOAc/hexane) to isolate stereoisomers .
What role does this compound play in the synthesis of bioactive peptides?
Advanced Research Focus
The carboxylic acid group facilitates conjugation to peptide backbones via amide bonds. For example:
- Ramiprilat Synthesis : The compound serves as a rigid scaffold for ACE inhibitors, enhancing binding to zinc-containing active sites .
- Solid-Phase Peptide Synthesis (SPPS) : tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen enables stepwise elongation .
What are the limitations of computational modeling for predicting this compound’s reactivity?
Q. Advanced Research Focus
- Conformational Flexibility : The bicyclic system’s rigidity simplifies docking studies but complicates transition-state modeling for reactions like ester hydrolysis.
- Solvent Effects : Polar solvents (e.g., THF/H₂O) stabilize zwitterionic forms, altering predicted pKa values by ~1–2 units.
- Validation : Cross-referencing DFT calculations with experimental NMR/IR data is critical .
How can researchers address discrepancies in reported molecular weights or CAS registry entries?
Basic Research Focus
Cross-check data across multiple databases (e.g., PubChem, ECHA) and primary literature. For example:
- CAS 87269-86-1 : Refers to the hydrochloride salt, while CAS 121154-36-7 denotes the free acid .
- Mass Spectrometry Calibration : Use internal standards (e.g., sodium formate clusters) to confirm molecular weights .
What strategies mitigate racemization during derivatization of this compound?
Q. Advanced Research Focus
- Low-Temperature Reactions : Conduct coupling steps (e.g., with methyl 2-chloropyrimidine-4-carboxylate) at ≤60°C.
- Chiral Auxiliaries : Use Boc-protected intermediates to sterically hinder racemization sites .
- Enzymatic Resolution : Lipase-catalyzed hydrolysis of esters to recover enantiopure products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
